Ethyl (2-acetylhydrazino)acetate
Description
Ethyl (2-acetylhydrazino)acetate is a hydrazine-derived compound characterized by an acetylated hydrazino group attached to an ethyl acetate backbone. Hydrazinoacetate derivatives are frequently employed in synthesizing pyrazolines, thiadiazoles, and quinazolinones, which are pivotal in medicinal chemistry .
Properties
CAS No. |
133873-08-2 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.173 |
IUPAC Name |
ethyl 2-(2-acetylhydrazinyl)acetate |
InChI |
InChI=1S/C6H12N2O3/c1-3-11-6(10)4-7-8-5(2)9/h7H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
HLGCUJBVZWJNQS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNNC(=O)C |
Synonyms |
Acetic acid, (acetylamino)amino-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Ethyl (2-Acetylhydrazino)acetate and Analogous Derivatives
Key Observations :
- Hydrazino vs. Hydrazone: this compound contains a hydrazino group (–NH–NH–) acetylated at one terminus, whereas hydrazone derivatives (e.g., CAS 1155902-84-3) feature a C=N bond, altering reactivity toward nucleophiles .
- Substituent Effects: Chlorinated phenyl groups (e.g., in CAS 1155902-84-3) enhance lipophilicity and bioactivity compared to acetylated hydrazino groups, which may improve solubility in polar solvents .
Reactivity Insights :
- Acetylation: The acetyl group in this compound stabilizes the hydrazine moiety, reducing nucleophilicity compared to unsubstituted hydrazides (e.g., 2-benzothiazolyl acetohydrazide) .
- Cyclization Potential: Like hydrazones, this compound can undergo cyclocondensation with carbonyl compounds (e.g., aldehydes) to form pyrazolines or triazoles, as seen in thiazolidinone synthesis .
Functional Implications :
- This compound’s acetyl group may reduce acute toxicity compared to chlorinated derivatives (e.g., CAS 148367-95-7) but could limit membrane permeability .
- Thiazole-containing analogs (CAS 98840-82-5) exhibit higher bioactivity due to aromatic stabilization and enhanced binding to biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
